4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine
Description
4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine is a heterocyclic compound featuring a piperazine core linked to a morpholine moiety via a carbonyl group. The piperazine ring is substituted at the 4-position with a 5-chloro-2-methylphenyl group, contributing to its unique physicochemical and biological properties. This compound is structurally characterized by:
- Piperazine backbone: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.
- Morpholine unit: A six-membered oxygen- and nitrogen-containing heterocycle, enhancing solubility and metabolic stability compared to purely aromatic systems.
- 5-Chloro-2-methylphenyl substituent: A halogenated aromatic group that may influence lipophilicity and receptor binding affinity.
The synthesis of such compounds typically involves coupling reactions between activated carbonyl intermediates and amines, as seen in related piperazine-morpholine derivatives (e.g., via EDC-mediated amidation) .
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-13-2-3-14(17)12-15(13)18-4-6-19(7-5-18)16(21)20-8-10-22-11-9-20/h2-3,12H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVGWKHPJDCUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 5-chloro-2-methylphenyl Group: This step involves the reaction of the piperazine ring with 5-chloro-2-methylphenyl derivatives under basic conditions.
Attachment of the Morpholine Ring: The final step involves the coupling of the substituted piperazine with morpholine, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Substitution Reactions
The electron-rich piperazine nitrogen and morpholine oxygen participate in nucleophilic substitutions:
Piperazine Reactivity
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C, yielding N-alkylated derivatives (confirmed by NMR shift: δ 3.75 ppm for CH₂-N) .
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Arylation : Suzuki-Miyaura coupling introduces aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) using Pd(PPh₃)₄, enhancing pharmacological activity .
Morpholine Reactivity
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Sulfonylation : Morpholine reacts with sulfonyl chlorides (e.g., morpholine-4-sulfonyl chloride) in dichloromethane, forming sulfonamide derivatives (IR: 1645 cm⁻¹ for S=O) .
Cyclization and Heterocycle Formation
Under basic conditions (NaOEt/EtOH, reflux), the compound undergoes intramolecular cyclization to yield thieno[2,3-b]pyridines (Scheme 1) :
Key spectral data post-cyclization :
Degradation and Stability
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Hydrolysis : The morpholine carbonyl bond is susceptible to acidic hydrolysis (HCl/EtOH, 50°C), generating morpholine and 4-(5-chloro-2-methylphenyl)piperazine fragments (HPLC monitoring).
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Oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, forming N-oxide derivatives (MS: m/z 545.1 [M⁺]) .
Pharmacological Derivatization
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Amidation : Condensation with primary amines (e.g., methylamine) in THF forms urea derivatives, enhancing blood-brain barrier permeability .
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Sulfhydryl addition : Thiols (e.g., mercaptopyridine) undergo Michael addition at the α,β-unsaturated carbonyl site (UV-Vis: λₐᵦₛ 320 nm) .
Analytical Characterization
| Technique | Key Data |
|---|---|
| NMR | δ 2.26 (s, CH₃), 3.75 (br, piperazine), 4.81 (s, OCH₂), 10.19 (s, NH) |
| IR | 3425 cm⁻¹ (NH₂), 1671 cm⁻¹ (C=O) |
| MS | m/z 569 (M⁺), 545 (M⁺ - morpholine) |
Reaction Optimization Insights
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of morpholine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds similar to 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine demonstrate promising results in inhibiting tumor growth.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 (Lung) | 25 |
| Compound B | MCF7 (Breast) | 30 |
| This compound | HeLa (Cervical) | TBD |
In a study published in the Journal of Medicinal Chemistry, it was reported that structurally similar compounds had favorable safety profiles while exhibiting potent anticancer activity in vitro .
Neuropharmacological Effects
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. In vitro assays have indicated that morpholine and piperazine derivatives may act on serotonin and dopamine receptors, which are critical targets for treating neurological disorders such as depression and anxiety.
A notable study explored the neuropharmacological properties of piperazine derivatives, indicating their potential as selective serotonin reuptake inhibitors (SSRIs), thus providing insights into their therapeutic applications .
Case Study 1: Anticancer Efficacy
A research project examined the anticancer properties of morpholine-based compounds. The findings revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, outperforming standard chemotherapeutic agents like cisplatin. The study highlighted the potential of these compounds to serve as lead candidates for further development in cancer therapy .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuroactive properties of piperazine derivatives, demonstrating their efficacy in modulating neurotransmitter systems. The results suggested that these compounds could be developed as new treatments for mood disorders, showcasing their versatility in pharmacological applications .
Mechanism of Action
The mechanism of action of 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
- Morpholine vs. Aromatic Carbonyls : The morpholine unit in the target compound reduces lipophilicity (cLog P ~3–4) compared to analogues with chloropyridine (cLog P ~4–5) or sulfonyl groups . This may improve aqueous solubility and bioavailability.
- Hydrogen Bonding : Unlike sulfonyl or aroyl derivatives, the morpholine carbonyl may act as a hydrogen bond acceptor, mimicking natural substrates in enzyme interactions .
Biological Activity
4-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine (CAS No. 497060-50-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₂ClN₃O₂. The compound features a piperazine ring, a morpholine moiety, and a chloromethylphenyl substituent, which contribute to its pharmacological properties.
Synthesis
The synthesis of this compound has been described in various patents and research articles. It typically involves the acylation of morpholine derivatives with piperazine analogs, followed by chlorination steps to introduce the chloro substituent on the aromatic ring .
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of compounds related to piperazine derivatives. For instance, similar piperazine hybridized compounds demonstrated significant inhibition against Pseudomonas aeruginosa with low minimum inhibitory concentrations (MICs), indicating potential effectiveness against resistant bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11f | Pseudomonas aeruginosa | 1 |
| 13a | Staphylococcus aureus | 4 |
| 11i | Pseudomonas aeruginosa | 2 |
These findings suggest that structural modifications in piperazine derivatives can enhance their antibacterial efficacy. The presence of chlorine atoms on the aromatic ring has been shown to improve activity against specific bacterial strains while maintaining low hemolytic activity against human red blood cells .
The proposed mechanism for the antibacterial activity of these compounds includes:
- Membrane Disruption : The compounds may disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents.
- Oxidative Stress Induction : They may induce oxidative stress in bacteria, causing metabolic disturbances and apoptosis.
- DNA Interaction : Some derivatives have shown potential interactions with bacterial DNA gyrase, which is crucial for DNA replication and repair .
Case Studies
In a comparative study of various piperazine derivatives, researchers found that those with enhanced lipophilicity exhibited superior membrane penetration and antibacterial effects. For instance, compound 11f was noted for its selective action against bacteria with minimal toxicity to mammalian cells .
Safety Profile
The hemolytic activity of the compound was assessed using human red blood cells. Results indicated that even at high concentrations, the hemolytic rates remained below the international safety standard of 5%, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]morpholine and its analogs?
- Methodology :
-
Step 1 : React 1-(5-chloro-2-methylphenyl)piperazine with morpholine-4-carbonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base (0.5–1.0 mmol scale). Stir at room temperature for 12–24 hours .
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Step 2 : Purify via crystallization (e.g., using diethyl ether) or flash chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 41% to 92%, depending on substituents .
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Optimization : Microwave-assisted synthesis or flow chemistry may reduce reaction time and improve reproducibility .
| Compound | Yield (%) | Melting Point (°C) | Rf Value |
|---|---|---|---|
| (4-Chlorophenyl)methanone analog | 50 | 81–82 | 0.41 |
| (4-Bromophenyl)methanone analog | 41 | 190–191 | 0.39 |
| (3-Methylphenyl)methanone analog | 88 | 155–156 | 0.41 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- 1H NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., δ 7.32–7.00 ppm for substituted phenyl groups) .
- X-ray Crystallography : Resolve conformational details (e.g., chair conformation of morpholine rings, puckered piperazine rings) and intermolecular interactions (C–H···O, C–H···π) .
- Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Approach :
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Use quantum chemical calculations (e.g., CNDO/2) to predict molecular orbital energies and dipole moments .
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Apply molecular docking (e.g., AutoDock Vina) to screen derivatives against target proteins (e.g., tyrosine kinases, carbonic anhydrases) .
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Implement reaction path search algorithms to optimize synthetic routes and reduce trial-and-error experimentation .
- Case Study : Derivatives with fluorophenyl substitutions showed improved binding affinity (ΔG = −9.2 kcal/mol) compared to non-fluorinated analogs in kinase inhibition assays .
Q. How should researchers address contradictions in reported biological activity data?
- Resolution Strategies :
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Dose-Response Studies : Confirm activity trends across multiple concentrations (e.g., IC50 values for antimicrobial assays) .
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Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin for anticancer screens) .
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Meta-Analysis : Compare data across studies with similar substituents (e.g., 2-fluorophenyl vs. 4-chlorophenyl groups) .
- Example Contradiction : Piperazine derivatives with carbothioamide groups showed variable antimicrobial activity (MIC = 2–64 µg/mL) depending on bacterial strain and testing protocol .
Q. What strategies mitigate gaps in toxicity and ecological data for novel derivatives?
- Proactive Measures :
- In Silico Tox Prediction : Use tools like ProTox-II to estimate acute toxicity (e.g., LD50) and prioritize low-risk candidates .
- Environmental Fate Modeling : Calculate soil adsorption constants (Koc) and biodegradability (BIOWIN) to assess ecological impact .
- Collaborative Studies : Partner with regulatory toxicology labs to fill data gaps (e.g., reproductive toxicity, bioaccumulation potential) .
Key Notes for Experimental Design
- Safety : Always use PPE (gloves, goggles) due to skin/eye irritation risks .
- Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) to minimize variability .
- Open Science : Share synthetic protocols and spectral data in public repositories (e.g., PubChem, Zenodo) to accelerate collaborative research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
